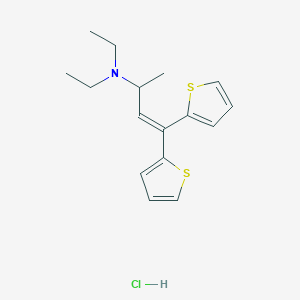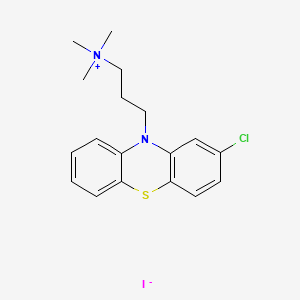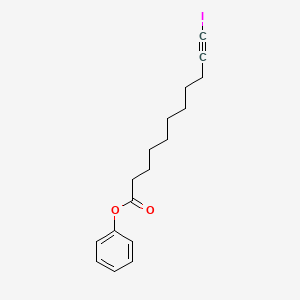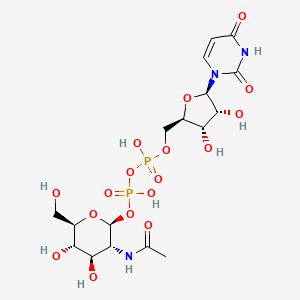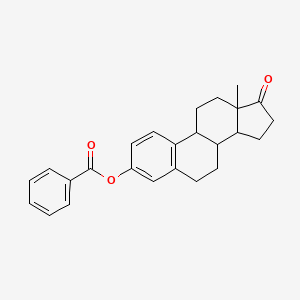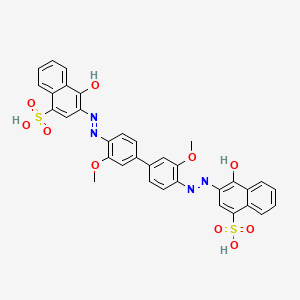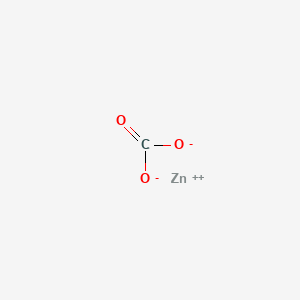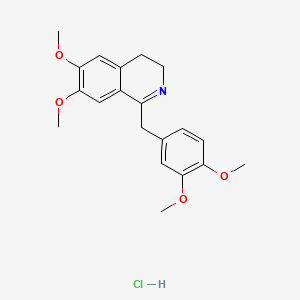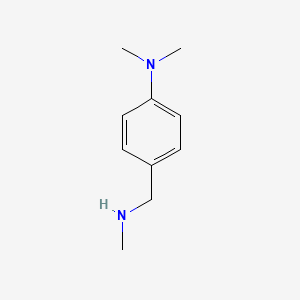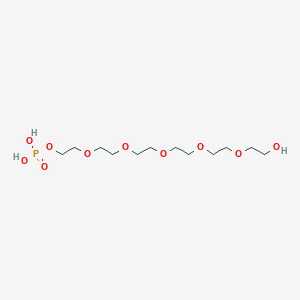
Hexaethylene glycol monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaethylene glycol monophosphate is a hydroxypolyether phosphate consisting of hexaethylene glycol carrying a single O-phospho group. It derives from a hexaethylene glycol.
Aplicaciones Científicas De Investigación
1. Enzymatic Synthesis in RNA Modification
Hexaethylene glycol monophosphate has been utilized in the enzymatic synthesis of modified RNA. Schlatterer and Jäschke (2006) demonstrated its use in incorporating 5'-amino- and 5'-thiol-hexaethylene glycol guanosine nucleotides into RNA. This modification facilitates a wide range of chemical reactions for biochemical applications, enhancing RNA's versatility in research and potential therapeutic uses (Schlatterer & Jäschke, 2006).
2. Surfactant Adsorption Studies
Stålgren et al. (2002) explored the adsorption characteristics of hexaethylene glycol mono-n-tetradecyl ether, a derivative of hexaethylene glycol monophosphate, on various surfaces. Their research, employing techniques like QCM-D and ellipsometry, provided insights into the behavior of non-ionic surfactants on different surfaces, which is crucial in fields like materials science and nanotechnology (Stålgren, Eriksson, & Boschkova, 2002).
3. Catalysis in Organic Reactions
Hexaethylene glycol monophosphate derivatives have been designed as ionic liquids for specific organic reactions. Jadhav et al. (2011) reported on hexaethylene glycol substituted imidazolium-based ionic liquids, demonstrating their efficiency in enhancing reactivity in various organic reactions, including nucleophilic fluorination. This discovery is significant for chemical synthesis and pharmaceutical research (Jadhav, Jeong, Lim, Sohn, & Kim, 2011).
4. Enhancing Nuclease Resistance in DNA Nanostructures
In the realm of DNA nanostructure stabilization, Conway et al. (2013) found that hexaethylene glycol modifications significantly increased nuclease resistance, allowing for the creation of more stable DNA prismatic cages. Such advancements are pivotal in biological and pharmaceutical applications where DNA stability is crucial (Conway, McLaughlin, Castor, & Sleiman, 2013).
5. Material Science and Engineering Applications
He et al. (2021) investigated the use of hexaethylene glycol derivatives in improving the surface characteristics of composite resins. This research has implications for the development of materials with enhanced physical properties, relevant in fields such as dentistry and material engineering (He, Garoushi, Säilynoja, Vallittu, & Lassila, 2021).
Propiedades
Nombre del producto |
Hexaethylene glycol monophosphate |
|---|---|
Fórmula molecular |
C12H27O10P |
Peso molecular |
362.31 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O10P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-23(14,15)16/h13H,1-12H2,(H2,14,15,16) |
Clave InChI |
PTMCGHPIYOSATH-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



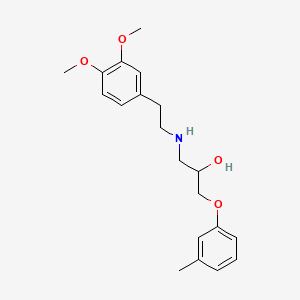
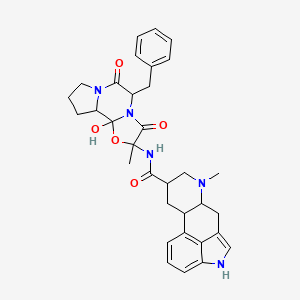
![Dibenz[a,j]anthracene](/img/structure/B1218775.png)
